methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate typically involves the reaction of 4,4-dimethylcyclohexanone with methyl glycolate under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the enolate form of 4,4-dimethylcyclohexanone attacks the carbonyl carbon of methyl glycolate, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for transesterification reactions.
Major Products Formed
Oxidation: Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate.
Reduction: Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate depends on its application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4,4-dimethylcyclohexyl)-2-oxoacetate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of an ester group.
2-(4,4-Dimethylcyclohexyl)propan-2-ol: Similar cyclohexane ring structure but with different functional groups.
Uniqueness
Methyl 2-(4,4-dimethylcyclohexyl)-2-hydroxyacetate is unique due to its combination of a cyclohexane ring with two methyl groups and a hydroxyacetate moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
1540235-62-8 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.3 |
Purity |
95 |
Origin of Product |
United States |
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